4,6-Dibromo-2-methyl-1H-benzo[d]imidazole physical and chemical properties
4,6-Dibromo-2-methyl-1H-benzo[d]imidazole physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole (CAS No. 1844-42-4), a halogenated benzimidazole derivative of significant interest in medicinal chemistry and materials science.[1][2][3] While experimental data for this specific compound is limited, this guide synthesizes available information and provides a robust predictive framework based on the well-established chemistry of analogous benzimidazole structures. The content herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Molecular Structure and Identification
4,6-Dibromo-2-methyl-1H-benzo[d]imidazole possesses a fused bicyclic structure consisting of a benzene ring and an imidazole ring, with bromine atoms substituted at the 4 and 6 positions of the benzene moiety and a methyl group at the 2-position of the imidazole ring.
| Property | Value | Source |
| Chemical Name | 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole | N/A |
| CAS Number | 1844-42-4 | [1] |
| Molecular Formula | C₈H₆Br₂N₂ | [1] |
| Molecular Weight | 289.95 g/mol | [1] |
| Canonical SMILES | CC1=NC2=C(Br)C=C(Br)C=C2N1 | [1] |
| InChI Key | WFXKGQHCCZDOLT-UHFFFAOYSA-N | [4] |
digraph "4_6_Dibromo_2_methyl_1H_benzo_d_imidazole" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; N3 [label="N", pos="1.8,0!"]; C4 [label="C", pos="0.9,-1.2!"]; C5 [label="C", pos="-0.4,-1.2!"]; C6 [label="C", pos="-0.9,0!"]; C7 [label="C", pos="0,0!"]; // Benzene ring fusion point C8 [label="C", pos="1.3, -2.4!"]; // Attached to C4 C9 [label="C", pos="-1.3, -2.4!"]; // Attached to C5
// Substituent nodes Br4 [label="Br", pos="2.6, -2.4!"]; Br6 [label="Br", pos="-2.6, 0!"]; CH3 [label="CH3", pos="2.6, 1.5!"]; H1[label="H", pos="-0.5, 2.0!"];
// Bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- N1 [label=""]; C4 -- C8 [style=invis]; // Invisible edge for positioning C5 -- C9 [style=invis]; // Invisible edge for positioning C7 -- C6 [label=""]; C4 -- Br4 [label=""]; C6 -- Br6 [label=""]; C2 -- CH3 [label=""]; N1 -- H1[label=""]; }
Caption: 2D structure of 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole.
Physicochemical Properties
Table of Physicochemical Properties of Related Benzimidazole Derivatives:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Methyl-1H-benzo[d]imidazole | C₈H₈N₂ | 132.16 | 173-175 |
| 5-Bromo-2-methyl-1H-benzo[d]imidazole | C₈H₇BrN₂ | 211.06 | Not available |
| 4,6-Dibromo-1H-benzo[d]imidazole | C₇H₄Br₂N₂ | 275.93 | Not available |
| 5,6-Dibromo-1H-benzo[d]imidazole | C₇H₄Br₂N₂ | 275.93 | Not available |
Solubility Profile (Qualitative Projection):
Based on the general solubility of benzimidazoles, 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole is expected to exhibit low solubility in water and higher solubility in polar organic solvents.[5] The presence of two bromine atoms is likely to increase its lipophilicity.
-
Water: Poorly soluble
-
Ethanol, Methanol: Sparingly soluble to soluble
-
Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF): Soluble
-
Dichloromethane, Chloroform: Sparingly soluble
-
Hexane, Toluene: Insoluble to poorly soluble
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol provides a standardized method for determining the solubility of 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole.[5]
Materials:
-
4,6-Dibromo-2-methyl-1H-benzo[d]imidazole (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Sealed vials
-
Constant temperature shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole to a known volume of the test solvent in a sealed vial to ensure a saturated solution.
-
Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for solubility determination.
Spectral Data
While specific spectra for 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole are not widely published, the expected spectral characteristics can be inferred from data on analogous compounds.[6][7]
¹H NMR Spectroscopy (Predicted)
In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show:
-
A singlet for the methyl protons (C2-CH₃) around δ 2.5 ppm.
-
Two singlets or narrowly coupled doublets for the aromatic protons at positions 5 and 7.
-
A broad singlet for the N-H proton, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is anticipated to display signals for the eight unique carbon atoms. The carbons attached to bromine (C4 and C6) would appear at a characteristic chemical shift, and their signals may be broadened due to quadrupolar relaxation.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.
-
C=N and C=C stretching: In the fingerprint region, typically between 1620-1450 cm⁻¹.[7]
-
C-Br stretching: In the lower frequency region of the fingerprint, typically below 800 cm⁻¹.
Synthesis and Purification
A validated experimental protocol for the synthesis of 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole is not detailed in the available literature. However, a plausible synthetic route can be constructed based on well-established methods for benzimidazole synthesis, such as the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[8][9]
Proposed Synthetic Pathway
A likely two-step synthesis would involve the bromination of a suitable precursor followed by cyclization. A more direct approach would be the cyclization of a pre-brominated diamine.
Caption: Proposed synthesis workflow.
Experimental Protocol: Synthesis via Condensation
Materials:
-
3,5-Dibromo-1,2-phenylenediamine
-
Acetic anhydride or glacial acetic acid
-
4M Hydrochloric acid (for the Phillips method)
-
Sodium bicarbonate or ammonium hydroxide solution
-
Ethanol or other suitable recrystallization solvent
Procedure (Phillips Condensation Method):
-
Dissolve 3,5-Dibromo-1,2-phenylenediamine in dilute hydrochloric acid.
-
Add a slight excess of acetic acid to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide) until precipitation of the product is complete.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the crude solid by recrystallization from a suitable solvent such as ethanol.
Reactivity and Chemical Behavior
The chemical reactivity of 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole is governed by the benzimidazole ring system and the influence of the bromo and methyl substituents.
-
N-H Acidity and Basicity: The N-H proton is weakly acidic and can be deprotonated by strong bases. The imidazole nitrogen atoms are also basic and can be protonated in acidic media.
-
Electrophilic Substitution: The benzene ring is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the bromine atoms and the fused imidazole ring.
-
Nucleophilic Substitution: The bromine atoms on the benzene ring can potentially undergo nucleophilic aromatic substitution under harsh conditions or with suitable catalysts.
-
N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring are nucleophilic and can readily undergo alkylation or arylation reactions.
Potential Applications in Drug Discovery and Materials Science
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][10] The introduction of bromine atoms can enhance biological activity, improve metabolic stability, and increase lipophilicity, which can be advantageous for drug candidates.
-
Anticancer Agents: Bromo-substituted benzimidazoles have been investigated as potential anticancer agents, with mechanisms of action that may involve the inhibition of kinases or topoisomerases.[8][10]
-
Antimicrobial Agents: The benzimidazole core is present in several antimicrobial drugs, and halogenation can modulate the spectrum and potency of these activities.[2][10]
-
Materials Science: The rigid, planar structure of the benzimidazole ring system makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Caption: Potential application areas.
Safety and Handling
Specific toxicity data for 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole is not available. However, based on related bromo-aromatic and benzimidazole compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4,6-Dibromo-2-methyl-1H-benzo[d]imidazole is a valuable heterocyclic compound with significant potential for further investigation in drug discovery and materials science. While a complete experimental dataset for its physicochemical properties is yet to be established, this guide provides a comprehensive starting point for researchers by leveraging data from analogous structures and outlining robust experimental protocols. Further research to fully characterize this molecule and explore its synthetic utility and biological activity is highly encouraged.
References
Sources
- 1. appchemical.com [appchemical.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. isca.me [isca.me]
- 4. PubChemLite - 4,6-dibromo-1h-benzo[d]imidazole (C7H4Br2N2) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
